molecular formula C9H5F2N3 B6356535 2-(Cyanomethyl)-5,7-difluorobenzimidazole CAS No. 1533815-59-6

2-(Cyanomethyl)-5,7-difluorobenzimidazole

Cat. No. B6356535
CAS RN: 1533815-59-6
M. Wt: 193.15 g/mol
InChI Key: RTIIBJVVTYBCKD-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5,7-difluorobenzimidazole (CMDFB) is a heterocyclic compound with a broad spectrum of biological activities. It has been extensively studied in the past few decades, and its diverse applications have been demonstrated in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. CMDFB is a versatile building block for the synthesis of a wide range of compounds and has been used in the preparation of several important pharmaceuticals.

Scientific Research Applications

Synthetic Approaches and Biological Significance

Benzazoles, including derivatives of 2-(Cyanomethyl)-5,7-difluorobenzimidazole, have garnered interest in synthetic chemistry and medicinal applications due to their wide range of biological activities. Synthetic chemists have developed procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, given their significance as antihistaminic, anthelmintic, and fungicidal agents, respectively. The incorporation of guanidine groups into benzazole rings, forming 2-guanidinobenzazoles, has shown potential in modifying the biological activities of these heterocycles. These modifications have led to studies on the pharmacological activities of these compounds, including their cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Therapeutic Potential of Benzothiazoles

Another area of research focuses on benzothiazole derivatives, which exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The therapeutic potential of these compounds, particularly 2-arylbenzothiazoles as antitumor agents, has been extensively reviewed. Some benzothiazole derivatives are already in clinical use for treating various diseases and disorders, highlighting the importance of the benzothiazole nucleus in drug discovery. This review emphasizes the ongoing development of benzothiazole-based chemotherapeutic agents and their future applications in medicine (Kamal et al., 2015).

Advances in Benzothiazole Derivatives

Recent research has also focused on the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. These studies involve exploring the in vitro and in vivo screening of heterocyclic derivatives bearing the benzothiazole moiety, examining their structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use. The review discusses the promising anticancer activity of a large number of benzothiazole derivatives and the need for further development as drug candidates. The work suggests that despite encouraging results in clinical studies, a comprehensive evaluation of their toxicity is required for their safe clinical use as cancer treatment options (Ahmed et al., 2012).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents, which are crucial in this reaction .

Mode of Action

It can be inferred from related compounds that it may participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium, a key step in the suzuki–miyaura coupling .

Biochemical Pathways

It is known that the suzuki–miyaura coupling, in which this compound may participate, is a key reaction in the synthesis of various organic compounds . Therefore, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

A study on similar cyanomethyl vinyl ether derivatives suggests that they have favorable adme properties . These properties, along with the compound’s potential interactions with its targets, could significantly impact its bioavailability.

Result of Action

Given its potential role in the suzuki–miyaura coupling, it could contribute to the formation of carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Cyanomethyl)-5,7-difluorobenzimidazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound could exhibit stable performance under a wide range of conditions.

properties

IUPAC Name

2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIBJVVTYBCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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